molecular formula C13H9ClN4O3 B2736759 1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1210245-76-3

1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2736759
CAS No.: 1210245-76-3
M. Wt: 304.69
InChI Key: ZNNCSRHZHMGGCG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C13H9ClN4O3 and its molecular weight is 304.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Derivatives

    Research has shown the synthesis of novel urea derivatives, including those structurally related to 1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea, highlighting the diverse chemical modifications that can be achieved to explore biological activities. These derivatives have been investigated for their antitumor activities, demonstrating the potential of such compounds in medicinal chemistry (Ling et al., 2008).

  • Photochemical Reactions

    The photochemical behavior of 1,3,4-oxadiazoles has been studied, showing how these compounds can undergo specific reactions, such as cycloaddition when exposed to light. This property is crucial for designing photoresponsive materials or for applications in photopharmacology, where light can trigger biological effects (Tsuge et al., 1973).

Insecticide Development

  • New Insecticides: Compounds with the 1,3,4-oxadiazole moiety, akin to the queried chemical, have been evaluated for their insecticidal properties. Their mode of action, as explored in certain studies, involves interfering with cuticle deposition in insects, indicating a novel approach to pest control (Mulder & Gijswijt, 1973).

Material Science Applications

  • Photochemical Synthesis of Heterocyclic Compounds: The utility of 1,3,4-oxadiazoles in the photochemical synthesis of perfluoroaryl derivatives has been demonstrated. This process highlights the role of such compounds in creating materials with specific electronic or optical properties, valuable in fields like organic electronics (Buscemi et al., 2001).

Advanced Synthetic Techniques

  • Microwave-Assisted Synthesis: The efficiency of synthesizing 1,3,4-oxadiazole derivatives has been significantly improved using microwave irradiation. This method exemplifies the advancement in synthetic chemistry, offering faster reaction times and potentially lower environmental impact (Li Zheng, 2004).

Biological and Pharmacological Research

  • Biological Activities: The diverse biological activities associated with 1,3,4-oxadiazole derivatives, such as antimicrobial, anti-inflammatory, and potential anticancer properties, underscore the importance of these compounds in drug discovery and development. These activities highlight the potential of 1,3,4-oxadiazole derivatives in contributing to new therapeutic options (Abbasi et al., 2018).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O3/c14-8-4-1-2-5-9(8)15-12(19)16-13-18-17-11(21-13)10-6-3-7-20-10/h1-7H,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNCSRHZHMGGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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